molecular formula C17H17N3O2 B11980717 N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide

N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide

Cat. No.: B11980717
M. Wt: 295.34 g/mol
InChI Key: MMHDVJPWZQYOMN-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide is a compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Chemical Reactions Analysis

N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzimidazole derivatives .

Scientific Research Applications

N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to mimic the structure of naturally occurring nucleotides, allowing it to interact with DNA and RNA. This interaction can inhibit the replication of viruses and bacteria, making it a potent antimicrobial agent . Additionally, the compound can modulate various signaling pathways involved in inflammation and cancer, contributing to its therapeutic potential .

Comparison with Similar Compounds

N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide can be compared with other benzimidazole derivatives, such as:

    2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Known for its antimicrobial properties.

    N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methylamine: Used in proteomics research.

    2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]-N′-[(Z)-phenylmethylidene]acetohydrazide: Studied for its anticonvulsant activity.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H17N3O2/c1-12-7-3-6-10-15(12)22-11-16(21)19-17-18-13-8-4-5-9-14(13)20(17)2/h3-10H,11H2,1-2H3,(H,18,19,21)

InChI Key

MMHDVJPWZQYOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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